molecular formula C8H8O3 B1582216 3-(Hydroxymethyl)benzoic acid CAS No. 28286-79-5

3-(Hydroxymethyl)benzoic acid

Cat. No. B1582216
CAS RN: 28286-79-5
M. Wt: 152.15 g/mol
InChI Key: UOKBFIOAEPCADP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzoic acid is an organic compound that belongs to the class of phenols . It is a derivative of benzoic acid, which is a carboxylic acid found naturally in some plants and fruits .


Synthesis Analysis

This compound can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours . It is an intermediate for the synthesis of pesticides and flavors .


Molecular Structure Analysis

The molecular formula of this compound is C8H8O3 . It is composed of a benzene ring with a hydroxymethyl group attached .


Chemical Reactions Analysis

When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .


Physical And Chemical Properties Analysis

This compound has a melting point of 114.5-115 °C and a boiling point of 358.1±25.0 °C . It is slightly soluble in water and insoluble in organic solvents .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid, closely related to 3-(Hydroxymethyl)benzoic acid, exhibits various biological properties such as antimicrobial, antialgal, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, anti-platelet aggregating, nematicidal, antiviral, antioxidant, etc. It's used as a preservative in drugs, cosmetics, pharmaceuticals, food, and beverages. Derivatives of 3-Hydroxy benzoic acid show potential in the management of sickle cell disease and have applications in the perfume industry. A novel ester/hybrid derivative of 3-Hydroxy benzoic acid was synthesized, showing promising antibacterial activity, suggesting its use in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Biosynthesis in Natural Products

3,5-AHBA, a derivative of 3-Hydroxy benzoic acid, is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and the family of mitomycins. This review covers the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Role in Chemical Reactions

3-Hydroxy benzoic acid is used in the iron-assisted hydroxylation of benzoic acid to salicylic acid, highlighting its role in chemical reactions. The product of this reaction is a novel mononuclear iron(III) complex with a chelating salicylate (Taktak et al., 2005).

Catalysis and Polymerization

The derivatives of benzoic acid, including 3-Hydroxy benzoic acid, are important for catalysis and polymerization processes. Studies on benzoic acid derivatives, such as their fixation in multilayered structures and their application in esterification reactions with alcohols, highlight their potential in material science and catalysis (Kishikawa, Hirai, & Kohmoto, 2008); (Kuljiraseth et al., 2019).

Synthesis of Novel Compounds

3-Hydroxy benzoic acid derivatives are used in synthesizing new dendrimers with potential applications in drug delivery. This involves the synthesis of dendrimeric polyesters consisting of 1,3,5-benzenetricarboxylic acid building blocks, highlighting its utility in advanced pharmaceutical research (Salamończyk, 2011).

Environmental Applications

The oxidation of benzoic acid, related to 3-Hydroxy benzoic acid, over boron-doped diamond electrodes demonstrates its utility in environmental applications, particularly in the degradation of organic pollutants. This process involves the hydroxylation of the aromatic ring, forming several hydroxylated derivatives, which is significant for understanding environmental degradation processes (Velegraki et al., 2010).

Safety and Hazards

3-(Hydroxymethyl)benzoic acid is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes .

properties

IUPAC Name

3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKBFIOAEPCADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182535
Record name Benzoic acid, 3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28286-79-5
Record name Benzoic acid, 3-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of methyl 3-(hydroxymethyl)benzoate (845 mg, 5.09 mmol) in methanol (15 mL) was treated with 1 M NaOH (aq) (15.300 mL, 15.30 mmol), and the reaction was stirred for about 16 hours at room temperature. At the conclusion of this period, the methanol was removed under reduced pressure, and the remaining aqueous solution was washed 3× with 10 mL of diethyl ether. The aqueous phase was acidified to pH 1 with concentrated HCl, and then extracted 3× with 20 mL of ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield 3-(hydroxymethyl)benzoic acid (680 mg, 4.47 mmol, 88% yield) as a colorless powder. MS (ESI+)=153.10, (M+H)+.
Quantity
845 mg
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-[(methyloxy)carbonyl]benzoic acid (0.18 g, 1.0 mmol) was added lithium triethyl borohydride (3.0 mL, 1.0 M in THF, 3.0 mmol) while stirring. The mixture was stirred for 3 h and then quenched with NH4Cl (sat.) and acidified with HCl (aq.). This solution was extracted with EtOAc, and the extract was dried over Na2SO4, filtered and concentrated to afford the title compound 0.136 g (89%). LC-MS m/z 153 (M+H)+.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the connection between 3-(hydroxymethyl)benzoic acid and chemokine receptor binding based on the provided research?

A1: While the provided research articles [, ] do not directly investigate the interaction between this compound and chemokine receptors, one of the papers [] describes a biocatalytic method for generating this compound from m-xylene using xylene monooxygenase. This method could potentially be used to synthesize derivatives or analogs of this compound that could be further investigated for their potential interactions with chemokine receptors.

Q2: The first research article mentions several complex heterocyclic compounds. Can you explain the potential significance of the 3-(hydroxymethyl)benzyl moiety present in some of these compounds?

A2: Although the research article [] doesn't explicitly detail the role of each moiety, the presence of a 3-(hydroxymethyl)benzyl group in several compounds that demonstrate binding affinity for chemokine receptors suggests it may contribute to their activity. This could be due to its involvement in specific interactions with the receptor, such as hydrogen bonding or hydrophobic interactions. Further research, like structure-activity relationship studies, would be needed to confirm its exact role and optimize the binding affinity and selectivity of these compounds.

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